Acetic acid, 2-(6-hexyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-1-benzopyran-7-yloxy)-, ethyl ester
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Overview
Description
Acetic acid, 2-(6-hexyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-1-benzopyran-7-yloxy)-, ethyl ester is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a benzopyran ring system, a thiazole ring, and an ester functional group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(6-hexyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-1-benzopyran-7-yloxy)-, ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the benzopyran and thiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include acetic anhydride, ethyl alcohol, and various catalysts to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-(6-hexyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-1-benzopyran-7-yloxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and thiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. Researchers explore its potential as a building block for synthesizing more complex molecules and its behavior under different reaction conditions.
Biology
In biological research, the compound’s interactions with biomolecules are of interest. Studies may focus on its potential as a ligand for binding to specific proteins or enzymes, influencing biological pathways.
Medicine
In medicine, the compound’s pharmacological properties are investigated. Researchers examine its potential as a therapeutic agent, exploring its effects on cellular processes and its ability to modulate disease-related pathways.
Industry
In industry, the compound’s properties make it suitable for various applications, including the development of new materials, catalysts, and chemical intermediates. Its unique structure allows for customization and optimization for specific industrial processes.
Mechanism of Action
The mechanism by which acetic acid, 2-(6-hexyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-1-benzopyran-7-yloxy)-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets and modulating biological pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- 6-Hexyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl formate
- Ethyl 2-(6-hexyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yloxy)acetate
Uniqueness
Compared to similar compounds, acetic acid, 2-(6-hexyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-1-benzopyran-7-yloxy)-, ethyl ester stands out due to its specific ester functional group and the unique arrangement of its benzopyran and thiazole rings
Properties
CAS No. |
80761-90-6 |
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Molecular Formula |
C23H27NO5S |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
ethyl 2-[6-hexyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C23H27NO5S/c1-4-6-7-8-9-16-10-17-21(11-20(16)29-13-22(25)27-5-2)28-12-18(23(17)26)19-14-30-15(3)24-19/h10-12,14H,4-9,13H2,1-3H3 |
InChI Key |
VWXGWEOONJWDLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC(=O)OCC)OC=C(C2=O)C3=CSC(=N3)C |
Origin of Product |
United States |
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